

Stigmatellin Y and its Analogs: A Comparative Analysis of Cytotoxicity

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Compound of Interest

Compound Name: *Stigmatellin Y*

Cat. No.: *B1233624*

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For researchers and professionals in the fields of oncology and drug development, understanding the cytotoxic profiles of novel natural compounds is paramount. **Stigmatellin Y**, a polyketide synthase-derived compound from myxobacteria, and its related analogs have garnered attention for their potent biological activities. This guide provides a comparative overview of the cytotoxic effects of **Stigmatellin Y** and its derivatives, supported by available experimental data, detailed methodologies, and mechanistic insights.

Comparative Cytotoxicity Data

While **Stigmatellin Y** has been identified as a potential anti-biofilm agent against *Pseudomonas aeruginosa* by interfering with the *Pseudomonas* quinolone signal (PQS) system, publicly available data on its cytotoxic effects against mammalian cancer cell lines are currently limited.^[1] However, a recent study has shed light on the cytotoxic potential of Stigmatellin A and three newly discovered derivatives: stigmatellic acid, iso-methoxy-stigmatellin A, and stigmatellin C.

The half-maximal inhibitory concentrations (IC₅₀) of these compounds were determined against three human cancer cell lines: HCT-116 (colon carcinoma), KB-3-1 (cervix carcinoma), and U2OS (osteosarcoma). The results, summarized in the table below, indicate that Stigmatellin A exhibits the highest cytotoxicity among the tested analogs.^[1]

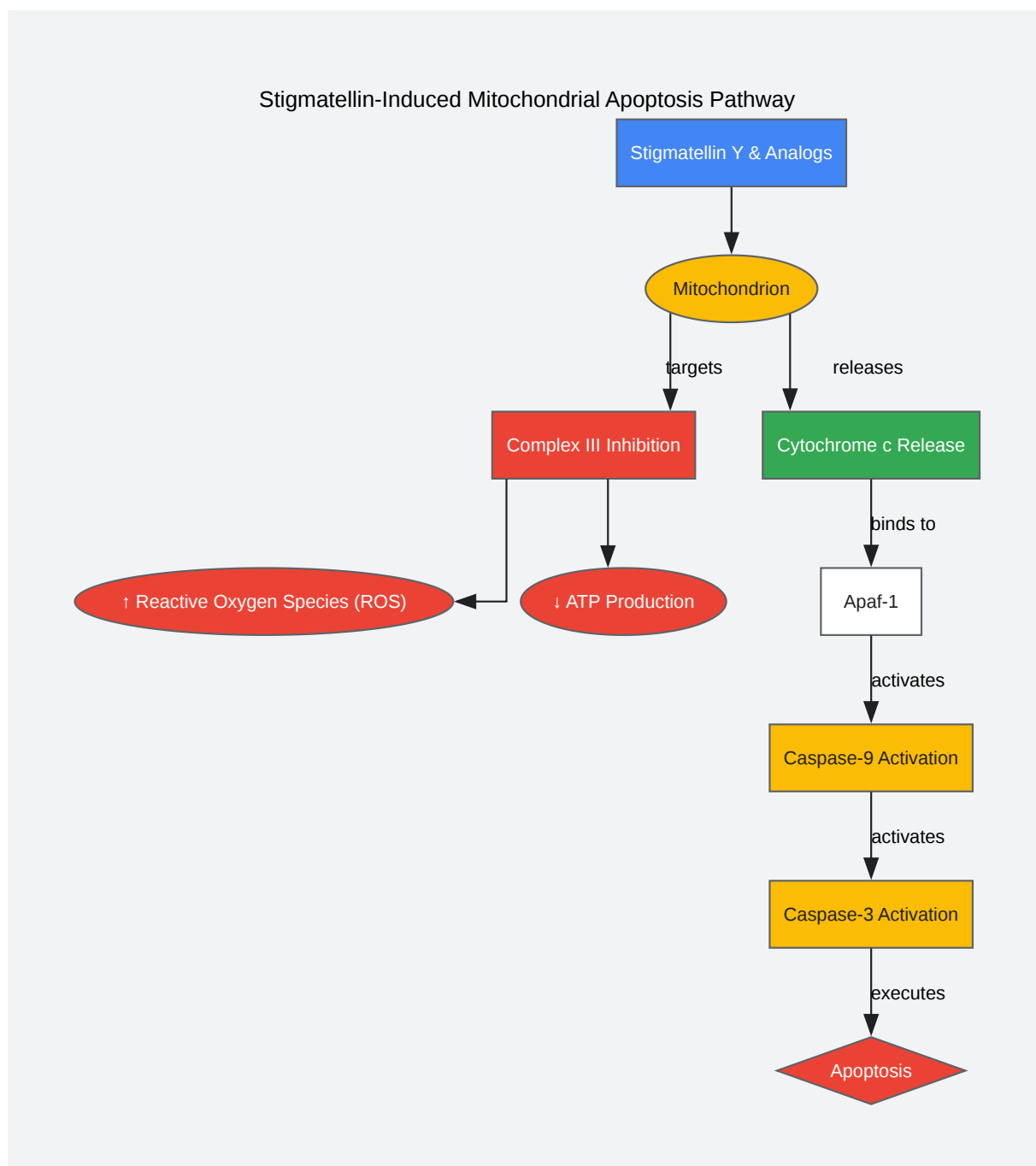
Compound	HCT-116 (µg/mL)	KB-3-1 (µg/mL)	U2OS (µg/mL)
Stigmatellic Acid	10.7	12.5	11.9
iso-Methoxy-Stigmatellin A	8.9	9.8	10.2
Stigmatellin C	15.2	18.4	16.5
Stigmatellin A	4.5	5.1	4.8
Doxorubicin (Control)	0.1	0.08	0.12

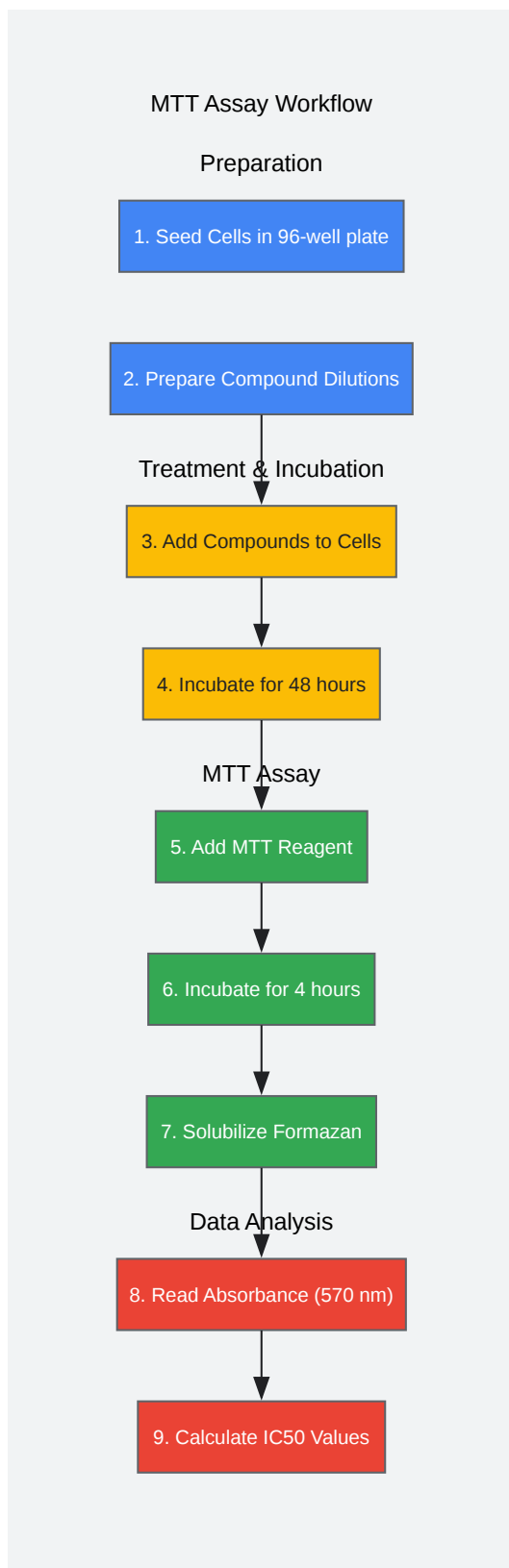
These findings suggest that modifications to the side chain of the stigmatellin molecule can significantly influence its cytotoxic activity.[\[1\]](#)

Mechanism of Action: Mitochondrial Apoptosis Induction

Stigmatellins are known to be potent inhibitors of the mitochondrial respiratory chain.[\[1\]](#) Their primary molecular target is the quinol oxidation (Qo) site of the cytochrome bc1 complex (Complex III). Inhibition of this complex disrupts the electron transport chain, leading to a decrease in ATP production and an increase in the generation of reactive oxygen species (ROS). This mitochondrial distress is a key trigger for the intrinsic pathway of apoptosis.

The cascade of events initiated by Stigmatellin-induced mitochondrial dysfunction is believed to involve the release of cytochrome c from the mitochondrial intermembrane space into the cytosol. In the cytosol, cytochrome c binds to Apoptotic Protease Activating Factor-1 (Apaf-1), which then activates caspase-9. Activated caspase-9, in turn, activates executioner caspases, such as caspase-3, leading to the cleavage of cellular substrates and the characteristic morphological changes of apoptosis.





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References

- 1. Three New Stigmatellin Derivatives Reveal Biosynthetic Insights of Its Side Chain Decoration - PMC [pmc.ncbi.nlm.nih.gov]
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